
2-fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide group, a tosyl group, and a tetrahydroisoquinoline group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using methods similar to those used for other tetrahydroisoquinoline derivatives . For instance, 1-substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs were synthesized using the modified Pictet–Spengler reaction .Scientific Research Applications
Synthesis and Chemical Properties
2-Fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a compound of interest in the synthesis of fluorinated heterocycles, which are significant in pharmaceutical and agrochemical industries. A study detailed the synthesis of four types of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate. These processes are crucial for the efficient synthesis of monofluorinated alkenes with retained tosylate functionality and subsequent synthesis of fluoropyridinones and fluoroisoquinolinones, which are valuable in drug development and synthetic chemistry (Jia-Qiang Wu et al., 2017).
Pharmacological Research
In the context of pharmacological research, fluorinated benzamide analogs, including structures similar to this compound, have been explored for their potential in positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors. Such studies are pivotal for cancer diagnosis and therapy monitoring, where the fluorine-18 labeled compounds demonstrated high tumor uptake and favorable tumor/normal tissue ratios, indicating their potential as imaging agents for solid tumors (Z. Tu et al., 2007).
Material Science and Imaging Applications
Further research into the applications of fluorinated isoquinoline derivatives has shown their utility in material science and advanced imaging techniques. For instance, compounds containing the fluoroisoquinoline moiety have been used in the synthesis of novel fluorophores for labeling nucleosides, which were then integrated into oligodeoxyribonucleotides. These fluorophore-labeled oligonucleotides demonstrated enhanced fluorescence signals and hybridization affinity, underscoring the importance of such compounds in biochemical assays and molecular biology research (Shipra Singh and Ramendra K. Singh, 2007).
Antimicrobial and Antifungal Research
Moreover, fluorinated benzamide derivatives have been evaluated for their antimicrobial and antifungal activities, highlighting the broader applications of these compounds beyond oncology and imaging. Research in this area has led to the identification of compounds with significant activity against various microbial strains, further expanding the potential therapeutic uses of fluorinated isoquinoline derivatives (M. Carmellino et al., 1994).
properties
IUPAC Name |
2-fluoro-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c1-16-6-10-20(11-7-16)30(28,29)26-13-12-17-8-9-19(14-18(17)15-26)25-23(27)21-4-2-3-5-22(21)24/h2-11,14H,12-13,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTQXTORNZUYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

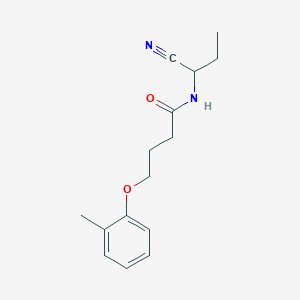
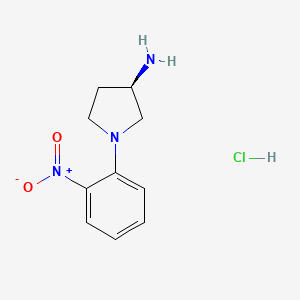
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2801666.png)

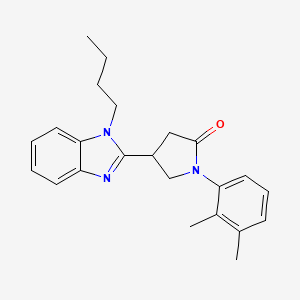
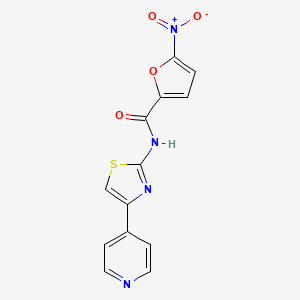
![N-(2-ethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2801672.png)
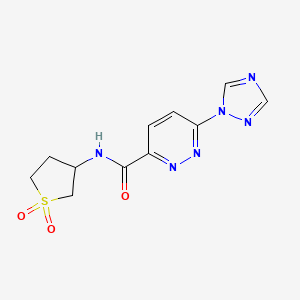

![2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile](/img/structure/B2801677.png)
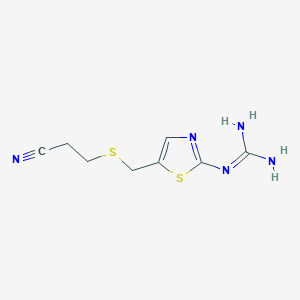

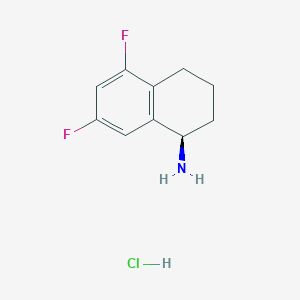
![4-o-Tolyl-[1,2,3]thiadiazole](/img/structure/B2801683.png)